
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Optical Limiting and Nonlinear Optical Properties
Designed and synthesized thiophene dyes, including derivatives similar to the compound of interest, have demonstrated significant potential in optoelectronic devices . These compounds are geared towards protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. Their effectiveness in optical limiting was attributed to nonlinear absorption behaviors, primarily through a two-photon absorption process. Such properties make these materials suitable for applications in photonics and optoelectronics, offering a means to control light propagation and protect devices from high-intensity light damage (Anandan et al., 2018).
Cytotoxic Potency for Cancer Research
Research on acrylonitriles substituted with triazoles, benzimidazoles, furan, thiophene, or phenyl rings, similar in structure to the target compound, revealed in vitro cytotoxic potency against human cancer cell lines. These studies help in understanding the structure-activity relationships (SAR) crucial for designing more potent anticancer drugs. One study highlighted the flexibility of substituents at certain positions and identified compounds with significant potency, offering insights into the development of new chemotherapeutic agents (Sa̧czewski et al., 2004).
Photoluminescence for Sensing and Imaging
Novel thiophene derivatives with bis-diarylacrylonitrile units have been synthesized, showing promising photoluminescent properties . These compounds emit green fluorescence in solid state and in solution, indicative of potential applications in sensing, bioimaging, and the development of optoelectronic devices. Their good thermal stability further enhances their applicability in various technological fields (Xu et al., 2012).
Functionalized Polymers for Solar Cells
The synthesis of functionalized polymers based on thieno[3,4-b]thiophene derivatives highlights their utility in solar cell applications . By manipulating the electronic structure of such polymers, researchers have achieved low bandgap materials, facilitating efficient light absorption and energy conversion. These advancements underscore the potential of using specifically designed organic molecules for improving renewable energy technologies (Park et al., 2010).
Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Organic sensitizers incorporating thiophene units and acrylonitrile groups have been engineered to exhibit high photon-to-current conversion efficiencies . These materials, when used in DSSCs, demonstrate the critical role of molecular engineering in achieving high device performance, highlighting the importance of structural considerations in the design of solar energy materials (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGCYEDRDDSFEQ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2966882.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
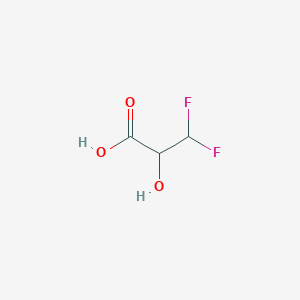
![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
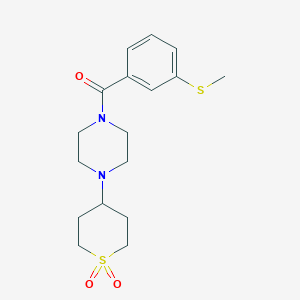
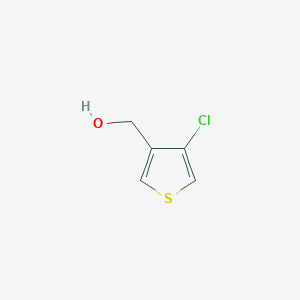
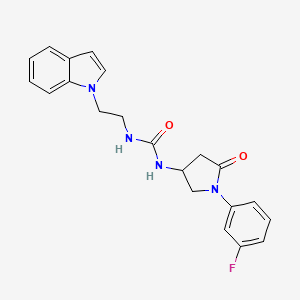
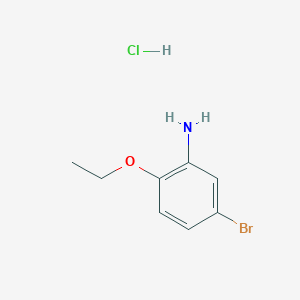
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
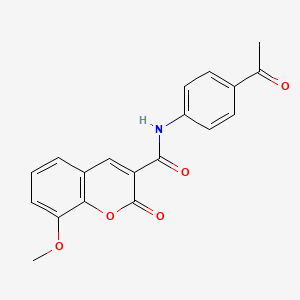
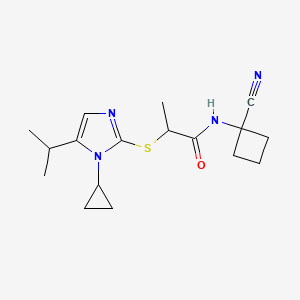
![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)